4-(6-Hydroxypyridin-2-yl)benzonitrile
Overview
Description
4-(6-Hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.205 Da and is used in diverse scientific research fields, including pharmaceuticals and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (benzonitrile) attached to a pyridine ring with a hydroxy group at the 6-position .Scientific Research Applications
Liquid Crystalline Behavior and Photophysical Properties Research on derivatives of benzonitrile, including compounds similar to 4-(6-hydroxypyridin-2-yl)benzonitrile, has shown significant potential in the field of liquid crystals and luminescent materials. A study by Ahipa et al. (2014) on luminescent benzonitriles revealed their promising applications as mesogens, which are the building blocks of liquid crystals. These compounds exhibited phases ranging from nematic to orthorhombic columnar, depending on their alkoxy chain length. Moreover, their blue emitting properties and suitable band gaps indicated potential for use in optoelectronic devices. The optical and electrochemical studies support their application in creating materials with specific light-emitting properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Chemical Synthesis and Characterization The synthesis of related benzonitrile compounds provides insight into their chemical behavior and potential applications. For instance, the work by Eidamshaus et al. (2011) described a practical approach to synthesize highly functionalized 4-hydroxypyridine derivatives. This process involved a two-step procedure that utilized multicomponent reactions followed by cyclocondensation, leading to enantiopure pyridines. Such methodologies are crucial for developing pharmaceuticals, agrochemicals, and advanced materials, showcasing the versatility of pyridine derivatives in chemical synthesis (Eidamshaus, Kumar, Bera, & Reissig, 2011).
Catalysis and Mechanistic Insights Research on the catalysis involving benzonitrile derivatives provides valuable insights into their reactivity and potential industrial applications. Zhou et al. (2017) investigated the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, using DFT methods to understand the mechanism. Such studies not only deepen our understanding of catalytic processes but also pave the way for developing more efficient and selective catalysts for organic synthesis, which is fundamental for pharmaceuticals and fine chemicals production (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).
Properties
IUPAC Name |
4-(6-oxo-1H-pyridin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(15)14-11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHFDLIQRSYELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682551 | |
Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-50-9 | |
Record name | 4-(1,6-Dihydro-6-oxo-2-pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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